Cyclopropanecarbohydrazide

Description

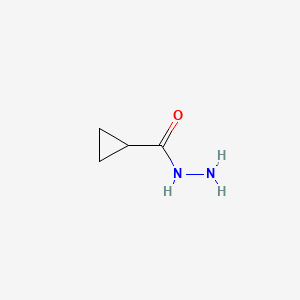

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopropanecarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-6-4(7)3-1-2-3/h3H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYKIEHOOZWARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219776 | |

| Record name | Cyclopropanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6952-93-8 | |

| Record name | Cyclopropanecarbohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6952-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarbohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6952-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclopropanecarbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic pathways for cyclopropanecarbohydrazide, a valuable building block in medicinal chemistry and drug development. This guide details the core synthetic routes, providing in-depth experimental protocols and quantitative data to facilitate its practical application in a research and development setting.

Introduction

This compound, with its strained cyclopropyl ring and reactive hydrazide functional group, is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique conformational constraints and electronic properties make it a desirable moiety for modulating the biological activity and pharmacokinetic profiles of drug candidates. This document outlines the most common and efficient methods for its preparation, starting from readily available precursors.

Core Synthetic Pathways

The synthesis of this compound is most commonly achieved through the hydrazinolysis of an ester of cyclopropanecarboxylic acid. Therefore, the efficient synthesis of the cyclopropanecarboxylic acid precursor is a critical aspect of the overall process. Two primary routes to cyclopropanecarboxylic acid are detailed below, followed by the final conversion to the target hydrazide.

Synthesis of Cyclopropanecarboxylic Acid

Two robust and well-documented methods for the synthesis of cyclopropanecarboxylic acid are the hydrolysis of cyclopropyl cyanide and the malonic ester synthesis.

This classic approach involves the intramolecular cyclization of γ-chlorobutyronitrile to form cyclopropyl cyanide, followed by hydrolysis to the carboxylic acid.

Logical Workflow for Route 1

Experimental Protocol: Synthesis of Cyclopropanecarboxylic Acid from γ-Chlorobutyronitrile [1]

-

Step 1: Cyclization to Cyclopropyl Cyanide A strong base, such as sodium amide in liquid ammonia, is used to deprotonate the carbon alpha to the nitrile group in γ-chlorobutyronitrile, initiating an intramolecular nucleophilic substitution to form the cyclopropane ring.

-

Step 2: Hydrolysis to Cyclopropanecarboxylic Acid The resulting cyclopropyl cyanide is then subjected to hydrolysis. In a 2-liter three-necked round-bottomed flask, 150 g (3.75 moles) of powdered sodium hydroxide is mixed with 103.5 g (1 mole) of γ-chlorobutyronitrile. The mixture is heated on a steam bath, which initiates a vigorous reaction. After 1 hour of heating, the hydrolysis is completed by the gradual addition of 500 ml of water in small portions over approximately 2 hours, followed by an additional 1.5 hours of heating with occasional stirring. The reaction mixture is then cooled in an ice bath and acidified with a mixture of 200 g of concentrated sulfuric acid and 300 g of cracked ice. The resulting layer of cyclopropanecarboxylic acid is separated, and the aqueous layer is extracted with ether. The combined organic layers are dried and the solvent is removed. The crude product is then distilled under reduced pressure.

Quantitative Data for Route 1

| Step | Starting Material | Reagents | Product | Yield |

| Cyclization and Hydrolysis | γ-Chlorobutyronitrile | 1. NaNH22. NaOH, H2O, H2SO4 | Cyclopropanecarboxylic Acid | 74-79% |

This versatile method utilizes the alkylation of diethyl malonate with a dihalide, followed by saponification and decarboxylation to yield the cyclopropane ring.

Logical Workflow for Route 2

Experimental Protocol: Malonic Ester Synthesis of Cyclopropanecarboxylic Acid [2]

-

Step 1: Synthesis of Cyclopropane-1,1-dicarboxylic acid To a vigorously stirred solution of 50% aqueous sodium hydroxide (1 L) in a 2-L three-necked flask, 114.0 g (0.5 mol) of triethylbenzylammonium chloride is added at 25°C. A mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane is added all at once. The reaction mixture is stirred vigorously for 2 hours. The contents are then transferred to a larger flask, and the reaction flask is rinsed with water. The mixture is cooled and carefully acidified with concentrated hydrochloric acid while maintaining the temperature between 15 and 25°C. The aqueous layer is extracted with ether, and the combined ether layers are washed with brine, dried, and decolorized.

-

Step 2: Decarboxylation to Cyclopropanecarboxylic Acid The cyclopropane-1,1-dicarboxylic acid obtained in the previous step is heated, which leads to the loss of one of the carboxylic acid groups as carbon dioxide, yielding cyclopropanecarboxylic acid.

Quantitative Data for Route 2

| Step | Starting Material | Reagents | Product | Yield |

| Cyclization and Saponification | Diethyl Malonate | 1,2-Dibromoethane, NaOH, Triethylbenzylammonium chloride | Cyclopropane-1,1-dicarboxylic acid | ~70% |

| Decarboxylation | Cyclopropane-1,1-dicarboxylic acid | Heat | Cyclopropanecarboxylic Acid | High |

Final Step: Synthesis of this compound

The final step in the synthesis is the conversion of a cyclopropanecarboxylic acid ester to this compound through reaction with hydrazine. Methyl cyclopropanecarboxylate is a commonly used starting material for this transformation.

Experimental Workflow for Hydrazinolysis

Experimental Protocol: Synthesis of this compound from Methyl Cyclopropanecarboxylate [3]

Methyl cyclopropanecarboxylate (10 g, 0.1 mol) is mixed with hydrazine hydrate (7.3 mL, 0.15 mol). The reaction mixture is heated at reflux for 28 hours and then cooled to room temperature. The mixture is concentrated by evaporation under reduced pressure. To remove residual water, azeotropic distillation is performed with toluene. The resulting crude product is dissolved in dichloromethane and washed with a saturated sodium chloride solution. The organic phase is then dried over anhydrous magnesium sulfate and the solvent is removed by evaporation under reduced pressure to yield this compound.[3]

Quantitative Data for Hydrazinolysis

| Starting Material | Reagents | Product | Yield |

| Methyl Cyclopropanecarboxylate | Hydrazine Hydrate | This compound | 44% |

Alternative Synthetic Approaches

While the ester hydrazinolysis is the most direct route, other derivatives of cyclopropanecarboxylic acid can also serve as precursors.

-

From Cyclopropanecarbonyl Chloride: Cyclopropanecarbonyl chloride can be prepared by reacting cyclopropanecarboxylic acid with a chlorinating agent like thionyl chloride.[4] This acid chloride can then be reacted with hydrazine to form the hydrazide.

-

From Cyclopropanecarboxamide: Cyclopropanecarboxamide can be synthesized from cyclopropanecarboxylic acid and ammonia.[4] While not a direct precursor to the hydrazide, it represents another key derivative of cyclopropanecarboxylic acid.

Conclusion

This technical guide has detailed the primary and most effective synthetic pathways for the preparation of this compound. By providing comprehensive experimental protocols and quantitative data, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. The choice of synthetic route will depend on the availability of starting materials, scalability requirements, and the specific needs of the research program. The methodologies outlined herein are robust and have been well-established in the chemical literature, offering reliable access to this important synthetic intermediate.

References

physical and chemical properties of cyclopropanecarbohydrazide

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the physical and chemical properties of cyclopropanecarbohydrazide, a promising scaffold in medicinal chemistry.

This compound and its derivatives are gaining interest in medicinal chemistry due to the unique structural features of the cyclopropane ring. The inherent rigidity and three-dimensionality of this moiety can enhance metabolic stability and improve binding affinity to biological targets, offering novel avenues for drug design.[1]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O | [2][3][4][5] |

| Molecular Weight | 100.12 g/mol | [2][4] |

| CAS Number | 6952-93-8 | [2][4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 98-99 °C | [4] |

| Boiling Point (Predicted) | 283.0 ± 7.0 °C | [4] |

| Density (Predicted) | 1.244 ± 0.06 g/cm³ | [4][6] |

| pKa (Predicted) | 13.46 ± 0.20 | [4] |

Synthesis Protocol

A general and established method for the synthesis of this compound involves the reaction of a cyclopropanecarboxylic acid ester with hydrazine hydrate.

Synthesis of this compound from Methyl Cyclopropanecarboxylate[4]

Materials:

-

Methyl cyclopropanecarboxylate

-

Hydrazine hydrate

-

Toluene

-

Dichloromethane

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Mix methyl cyclopropanecarboxylate (10 g, 0.1 mol) with hydrazine hydrate (7.3 mL, 0.15 mol).

-

Reflux: Heat the reaction mixture at reflux for 28 hours.

-

Cooling and Concentration: Cool the mixture to room temperature. Concentrate the reaction mixture by evaporation under reduced pressure.

-

Water Removal: Perform azeotropic distillation with toluene to remove residual water.

-

Extraction: Dissolve the crude product in dichloromethane and wash with a saturated sodium chloride solution.

-

Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure to yield cyclopropylcarbohydrazide.

This protocol resulted in a 44% yield of the final product.[4]

Biological Activities and Potential Applications

While research on this compound itself is emerging, the broader class of cyclopropane-containing compounds has shown significant biological activity.[1][7][8] Derivatives of this compound have been investigated for their potential as therapeutic agents.

Antimicrobial and Anticancer Potential

Caption: Overview of the therapeutic potential of this compound derivatives.

Derivatives of cyclopropane-1,2-dicarboxylic acid have demonstrated inhibitory activity against O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria, making it a target for novel antibiotics.[1] Furthermore, some novel cyclopropane carbohydrazide derivatives have been screened for their anticancer activity against various cancer cell lines.[9][10] The introduction of amide and aryl groups to the cyclopropane structure has yielded compounds with moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli, and the fungus Candida albicans.[1][8]

Experimental Workflows

The synthesis and evaluation of this compound derivatives typically follow a structured workflow from chemical synthesis to biological testing.

Synthetic and Bio-evaluation Workflow

Caption: A typical workflow from synthesis to biological evaluation.

Stability and Safety

Stability

Cyclopropanecarboxylic acid esters have shown a significant increase in stability under both acidic and basic hydrolytic conditions compared to non-cyclopropyl analogues.[11] This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[11] While specific stability data for this compound is not extensively detailed, the inherent stability of the cyclopropane ring is a favorable characteristic for drug development.

Safety and Handling

According to GHS classifications, this compound is considered toxic if swallowed.[2] Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves and safety goggles, and working in a well-ventilated area.[6] For disposal, it is recommended to use a licensed chemical destruction plant or controlled incineration.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C4H8N2O | CID 81396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. CYCLOPROPANECARBOXYLIC ACID HYDRAZIDE | 6952-93-8 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biologically Active Cyclopropanes and Cyclopropenes | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability [pubmed.ncbi.nlm.nih.gov]

Cyclopropanecarbohydrazide: A Technical Guide for Drug Discovery and Development

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of cyclopropanecarbohydrazide, a versatile building block in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identifiers, synthesis, and burgeoning role in the development of novel therapeutic agents. The unique structural and electronic properties of the cyclopropane ring offer significant advantages in drug design, including enhanced metabolic stability and target-binding affinity.

Core Chemical Identifiers

This compound is a compound of interest due to the presence of a strained three-membered ring, which imparts unique conformational rigidity and electronic properties.[1] This has led to its increasing use in drug development to enhance potency, reduce off-target effects, and improve pharmacokinetic profiles.[2]

| Identifier | Value |

| CAS Number | 6952-93-8 |

| Molecular Formula | C₄H₈N₂O |

| IUPAC Name | This compound |

| InChI | InChI=1S/C4H8N2O/c5-6-4(7)3-1-2-3/h3H,1-2,5H2,(H,6,7) |

| InChIKey | JFYKIEHOOZWARC-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)NN |

| Synonyms | Cyclopropanecarboxylic acid hydrazide, (Cyclopropylcarbonyl)hydrazine, 1-(Cyclopropylcarbonyl)hydrazine, NSC 70850 |

Synthesis Protocols

A common method for forming the cyclopropane ring is through a cyclopropanation reaction of maleic or fumaric acid derivatives.[4] Following the formation of the corresponding dicarboxylic acid or its ester, the hydrazide is formed by refluxing with hydrazine hydrate in a suitable solvent like ethanol.[4] Purification is typically achieved through recrystallization or column chromatography.[4]

Applications in Drug Development

The rigid conformation of the cyclopropane ring is a key advantage in medicinal chemistry, allowing for precise spatial arrangement of functional groups to enhance binding to biological targets such as enzymes and receptors.[1] This can lead to increased potency and selectivity.[1] Furthermore, the cyclopropane moiety is generally more resistant to metabolic degradation compared to linear aliphatic chains, potentially leading to a longer drug half-life.[1]

Antimicrobial Activity

Derivatives of this compound have demonstrated promising antimicrobial properties. In a study investigating amide derivatives, several compounds exhibited moderate to excellent activity against various pathogens.

Table 1: In Vitro Antimicrobial Activity of Cyclopropane Amide Derivatives (MIC₈₀, µg/mL) [5]

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |

| F5 | >128 | 128 | 64 |

| F7 | >128 | >128 | 32 |

| F8 | >128 | >128 | 16 |

| F9 | >128 | 32 | 32 |

| F22 | >128 | >128 | 64 |

| F23 | >128 | >128 | 64 |

| F24 | >128 | >128 | 16 |

| F31 | >128 | 64 | >128 |

| F32 | >128 | >128 | 32 |

| F42 | >128 | >128 | 16 |

| F45 | >128 | 64 | >128 |

| F49 | >128 | >128 | 32 |

| F50 | >128 | >128 | 32 |

| F51 | >128 | >128 | 64 |

| F53 | >128 | 128 | >128 |

| Ciprofloxacin | - | 2 | - |

| Fluconazole | - | - | 2 |

Note: Only compounds with notable activity are listed. For a comprehensive list, please refer to the source.

The in vitro antimicrobial activities of the synthesized cyclopropane amide derivatives were determined by measuring the minimum 80% inhibition concentration (MIC₈₀) value using a microdilution method. Ciprofloxacin and fluconazole were used as positive controls for antibacterial and antifungal assays, respectively.

Enzyme Inhibition

Cyclopropanecarbonyl derivatives have been identified as potent inhibitors of enzymes such as 4-hydroxyphenylpyruvate dioxygenase and dihydroorotate dehydrogenase.[6] The inhibitory potency of these derivatives was found to be significantly higher than their corresponding isopropylcarbonyl analogs.[6]

The proposed mechanism for this enhanced activity involves the ability of the cyclopropanecarbonyl moiety to engage in metal chelating and hydrogen bonding interactions within the enzyme's active site. These interactions are believed to lock the cyclopropyl group into a fixed, bisected conformation, which is a more favorable orientation for potent inhibition.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of Cyclopropanecarbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanecarbohydrazide, a unique molecule incorporating a strained three-membered ring and a reactive hydrazide functional group, presents a compelling scaffold for research and development, particularly in the pharmaceutical sciences. This guide provides a comprehensive overview of its molecular structure, synthesis, and a key biological activity as a potential monoamine oxidase (MAO) inhibitor. Detailed experimental data from crystallographic studies are presented, alongside a protocol for its synthesis. Furthermore, the mechanism of action within the context of neurotransmitter degradation is illustrated through a signaling pathway diagram.

Molecular Structure and Properties

This compound (C₄H₈N₂O) is a crystalline solid with a distinctive molecular architecture dominated by the presence of a cyclopropane ring. This feature imparts significant conformational rigidity and unique electronic properties, making it an attractive building block in medicinal chemistry.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₈N₂O |

| Molecular Weight | 100.12 g/mol |

| CAS Number | 6952-93-8 |

| SMILES | C1CC1C(=O)NN |

| InChI Key | JFYKIEHOOZWARC-UHFFFAOYSA-N |

Crystallographic Data

The precise three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. The crystals are monoclinic, belonging to the P2₁/c space group. The unit cell parameters and key bond lengths are summarized below, providing insight into the molecule's geometry and electronic distribution. The C-C bond between the cyclopropane ring and the carbonyl group is notably shorter than a typical single bond, suggesting a degree of conjugation between the strained ring and the amide system.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.813 ± 0.005 Å |

| b | 4.847 ± 0.005 Å |

| c | 11.660 ± 0.005 Å |

| β | 97° 43' ± 5' |

| Molecules per unit cell (Z) | 4 |

| C(ring)-C(carbonyl) Bond Length | 1.48 ± 0.02 Å |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a cyclopropanecarboxylic acid ester with hydrazine hydrate. This straightforward nucleophilic acyl substitution reaction provides a reliable route to the desired product.

Experimental Protocol

Reaction: Methyl cyclopropanecarboxylate + Hydrazine hydrate → this compound + Methanol

Materials:

-

Methyl cyclopropanecarboxylate

-

Hydrazine hydrate

-

Dichloromethane

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Toluene

Procedure:

-

Combine methyl cyclopropanecarboxylate (1.0 eq) and hydrazine hydrate (1.5 eq).

-

Heat the mixture at reflux for 28 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Perform azeotropic distillation with toluene to remove residual water.

-

Dissolve the crude product in dichloromethane and wash with a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Remove the solvent by evaporation under reduced pressure to yield the final product, cyclopropylcarbohydrazide.

Biological Activity: Inhibition of Monoamine Oxidase A (MAO-A)

Derivatives of cyclopropane are recognized as potent inhibitors of monoamine oxidases (MAOs), a family of enzymes crucial for the degradation of monoamine neurotransmitters. The hydrazide moiety in this compound also suggests potential for MAO inhibition, as other hydrazine derivatives are known to act as inhibitors of these enzymes.

The MAO-A Signaling Pathway

Monoamine oxidase A (MAO-A) is primarily responsible for the oxidative deamination of key neurotransmitters such as serotonin and norepinephrine in the brain.[1] This enzymatic process is essential for maintaining appropriate neurotransmitter levels and terminating their signaling. The inhibition of MAO-A leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, a mechanism that is therapeutically exploited in the treatment of depression and anxiety disorders.[2]

The general reaction catalyzed by MAO-A involves the oxidation of a monoamine to its corresponding aldehyde, with the concurrent reduction of a flavin adenine dinucleotide (FAD) cofactor. The aldehyde is subsequently oxidized to a carboxylic acid.

Applications in Drug Development

The structural and chemical properties of this compound make it a valuable lead compound in drug discovery. The rigid cyclopropane ring can enhance metabolic stability and improve binding affinity to biological targets. Its potential as an MAO inhibitor positions it as a candidate for the development of novel therapeutics for neurological and psychiatric disorders. Further derivatization of the hydrazide group could lead to the discovery of more potent and selective inhibitors.

Conclusion

This compound is a molecule with significant potential in chemical and pharmaceutical research. Its well-defined molecular structure, accessible synthesis, and promising biological activity profile as a potential MAO inhibitor warrant further investigation. This guide provides a foundational understanding of its core properties to aid researchers and scientists in their exploration of this intriguing compound and its derivatives.

References

The Genesis of a Moiety: An In-depth Technical Guide to the Discovery and History of Cyclopropanecarbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanecarbohydrazide, a unique molecule combining the strained cyclopropane ring with the reactive hydrazide functional group, has a history rooted in the foundational principles of organic synthesis and the mid-20th century quest for novel therapeutic agents. While the precise moment of its first synthesis is not prominently documented in contemporary databases, its emergence can be traced to the confluence of established cyclopropane chemistry and the burgeoning field of hydrazide-based drug discovery, particularly in the context of antitubercular research. This technical guide provides a comprehensive overview of the discovery and history of this compound, including detailed experimental protocols for its synthesis, quantitative data, and a historical perspective on its likely initial purpose.

Historical Context: The Intersection of Cyclopropane Synthesis and Medicinal Chemistry

The story of this compound begins not with the compound itself, but with the pioneering work on its core components: the cyclopropane ring and the hydrazide functional group.

The first synthesis of a cyclopropane derivative was achieved in 1881 by August Freund, who prepared cyclopropane gas through a Wurtz coupling reaction using 1,3-dibromopropane and sodium.[1] This was followed in 1884 by William Henry Perkin's synthesis of a cyclopropane dicarboxylic acid derivative, laying the groundwork for more complex cyclopropane structures.[1]

Parallel to these developments in carbocyclic chemistry, the field of medicinal chemistry was experiencing a revolution. The discovery of the antitubercular properties of isoniazid (isonicotinic acid hydrazide) in the early 1950s sparked immense interest in hydrazide derivatives as potential therapeutic agents.[2] This led to the synthesis and evaluation of a vast number of hydrazides in the search for new drugs.[3][4]

It is within this scientific milieu that the synthesis of this compound was likely first undertaken. The combination of the unique, strained cyclopropane ring—a feature known to influence biological activity—with the pharmacologically active hydrazide group would have been a logical step for medicinal chemists of the era.

The Synthesis of this compound: From Precursor to Final Product

The preparation of this compound is a two-stage process: the synthesis of the precursor, cyclopropanecarboxylic acid, followed by its conversion to the corresponding hydrazide.

Synthesis of Cyclopropanecarboxylic Acid

A classic and well-documented method for the synthesis of cyclopropanecarboxylic acid was published in Organic Syntheses in 1944.[5][6] This procedure involves the intramolecular cyclization of γ-chlorobutyronitrile followed by hydrolysis.

Experimental Protocol: Synthesis of Cyclopropanecarboxylic Acid (Adapted from Organic Syntheses, 1944) [5][6]

-

Materials:

-

γ-chlorobutyronitrile

-

Powdered sodium hydroxide

-

Concentrated sulfuric acid

-

Cracked ice

-

Ether

-

Anhydrous calcium sulfate (Drierite)

-

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, 103.5 g (1 mole) of γ-chlorobutyronitrile is mixed with 150 g (3.75 moles) of powdered sodium hydroxide.

-

The mixture is heated on a steam bath, initiating a vigorous reaction.

-

After the initial reaction subsides (approximately 1 hour), the hydrolysis of the resulting cyclopropyl cyanide is completed by the gradual addition of 500 ml of water over 2 hours while continuing to heat.

-

The mixture is heated for an additional 1.5 hours with occasional stirring until the oily layer disappears.

-

The solution is cooled in an ice bath and acidified with a mixture of 200 g of concentrated sulfuric acid and 300 g of cracked ice.

-

The resulting layer of cyclopropanecarboxylic acid and polymers is separated, and the aqueous layer is extracted with ether.

-

The combined organic layers are dried over anhydrous calcium sulfate.

-

The ether is removed by distillation, and the residue is distilled under reduced pressure.

-

-

Quantitative Data:

| Property | Value |

| Yield | 63.5–68 g (74–79%) |

| Boiling Point | 94–95°C at 26 mm Hg |

| 117–118°C at 75 mm Hg | |

| Appearance | Colorless liquid |

Synthesis of this compound

The conversion of a carboxylic acid to a hydrazide is a standard organic transformation. A general and widely used method involves the reaction of the corresponding ester with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Methyl cyclopropanecarboxylate

-

Hydrazine hydrate

-

Toluene

-

Dichloromethane

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Methyl cyclopropanecarboxylate (10 g, 0.1 mol) is mixed with hydrazine hydrate (7.3 mL, 0.15 mol).

-

The mixture is heated at reflux for 28 hours.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

-

Residual water is removed by azeotropic distillation with toluene.

-

The crude product is dissolved in dichloromethane and washed with a saturated sodium chloride solution.

-

The organic phase is dried over anhydrous magnesium sulfate.

-

The solvent is removed by evaporation under reduced pressure to yield the final product.

-

-

Quantitative Data:

| Property | Value |

| Yield | 4.36 g (44%) |

| Appearance | White to off-white solid |

| Melting Point | 98-99°C |

Early Biological Investigations: The Antitubercular Connection

The timing of the likely first synthesis of this compound in the mid-20th century strongly suggests that its initial purpose was for evaluation as an antitubercular agent. The success of isoniazid spurred a broad investigation into other hydrazide-containing compounds.[2] The general hypothesis was that modifications to the acyl group of the hydrazide could lead to improved efficacy, reduced toxicity, or a different spectrum of activity against Mycobacterium tuberculosis.

While specific early studies focusing solely on this compound are not readily found in modern databases, the extensive body of literature on the antitubercular properties of various hydrazides from that era provides a clear context for its development.[3][4] It is highly probable that this compound was one of many novel hydrazides synthesized and screened for activity against tuberculosis.

Physicochemical Properties and Identification

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 6952-93-8 |

| Molecular Formula | C₄H₈N₂O |

| Molecular Weight | 100.12 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 98-99°C |

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a straightforward, two-step process.

Conclusion

The discovery and history of this compound are emblematic of the systematic approach to drug discovery in the mid-20th century. While the exact date and discoverer of its first synthesis are not easily pinpointed from available records, the historical context strongly suggests its origins lie in the exploration of novel hydrazides for antitubercular activity. The synthesis of this compound relies on fundamental and well-established organic reactions, beginning with the formation of the cyclopropane ring, a structural motif that continues to be of great interest in medicinal chemistry. This guide provides researchers and scientists with a thorough understanding of the historical context, synthesis, and foundational knowledge of this intriguing molecule.

References

The Diverse Biological Activities of Hydrazide Compounds: A Technical Guide

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazide and its derivatives, particularly hydrazide-hydrazones which contain the characteristic azometine (-NHN=CH-) group, represent a versatile and highly significant class of compounds in medicinal chemistry.[1][2] Their broad spectrum of biological activities has garnered continuous interest, leading to the development of novel therapeutic agents.[3][4][5] These compounds are not only valuable as bioactive molecules themselves but also serve as crucial intermediates in the synthesis of various heterocyclic systems.[3][6] This technical guide provides an in-depth overview of the primary biological activities of hydrazide compounds, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support further research and drug development efforts.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are widely recognized for their potent antimicrobial effects, including antibacterial, antifungal, and antitubercular activities.[3][4][7] The emergence of drug-resistant microbial strains has intensified the search for new antimicrobial agents, and hydrazides have shown promise, even against resistant bacteria.[4]

Mechanism of Action: A Case Study of Isoniazid

Isoniazid (Isonicotinic acid hydrazide), a cornerstone drug for tuberculosis treatment, provides a classic example of a hydrazide-based antimicrobial mechanism.[8][9] It acts as a prodrug, requiring activation by the mycobacterial catalase-peroxidase enzyme, KatG.[10][11] Once activated, it forms reactive species that covalently bind to NAD, creating an adduct.[8][12] This complex inhibits the InhA enzyme, an essential component of the fatty acid synthase-II (FAS-II) system, thereby blocking the synthesis of mycolic acids—critical lipids for the integrity of the mycobacterial cell wall.[8][10]

Quantitative Data: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected hydrazide-hydrazone compounds against various bacterial strains, demonstrating their potent antibacterial activity.

| Compound Type | Target Microorganism | MIC (µg/mL) | Reference Compound | Ref. |

| 5-nitrofuran-2-carboxylic acid derivatives | S. epidermidis ATCC 12228 | 0.48 - 15.62 | - | [3] |

| Isonicotinic acid derivatives (8, 9, 10) | Gram-positive bacteria | 0.002 - 0.98 | Nitrofurantoin (3.91) | [4] |

| Isonicotinic acid derivative (15) | Gram-positive bacteria | 1.95 - 7.81 | - | [4] |

| 2-Oxonicotinonitrile derivatives (12, 13) | B. subtilis | Lower than Cefotaxime | Cefotaxime | [3] |

| Pyrimidine derivative (19) | E. coli | 12.5 | Ampicillin (25) | [4] |

| Pyrimidine derivative (19) | S. aureus | 6.25 | Ampicillin (12.5) | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy. The broth microdilution method is commonly employed.

1. Preparation of Inoculum:

- Select a few colonies of the test microorganism from a fresh agar plate.

- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

- Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

- Prepare a stock solution of the test hydrazide compound in a suitable solvent (e.g., DMSO).

- Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

- Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

- Incubate the plate at 37°C for 18-24 hours.

4. Reading Results:

- The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anticancer Activity

Hydrazide-hydrazone derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[13][14][15] Their therapeutic potential stems from various mechanisms, including the induction of apoptosis (programmed cell death).[16]

Signaling Pathway: Caspase-Mediated Apoptosis

Many cytotoxic agents exert their effect by triggering apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism. Cellular stress leads to the release of cytochrome c from the mitochondria, which binds to Apaf-1.[17] This complex recruits and activates pro-caspase-9, forming the apoptosome.[18] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[19][20] Certain hydrazide compounds have been shown to increase caspase-3 activity, promoting apoptosis in cancer cells.[16]

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents IC₅₀ values for representative hydrazide compounds against various cancer cell lines.

| Compound | Target Cell Line | IC₅₀ (µM) | Reference Compound | Ref. |

| Hydrazone derivative 3h (with pyrrole ring) | PC-3 (Prostate) | 1.32 | Paclitaxel | [16] |

| Hydrazone derivative 3h (with pyrrole ring) | MCF-7 (Breast) | 2.99 | Paclitaxel | [16] |

| Hydrazone derivative 3h (with pyrrole ring) | HT-29 (Colon) | 1.71 | Paclitaxel | [16] |

| Quinoline thiosemicarbazone 8 | HCT 116, MCF-7, U-251 | 0.03 - 0.065 | Dp44mT | [21] |

| Quinoline hydrazone 13 | MCF-7 (Breast) | 0.73 | - | [21] |

| Nitroquinoline arylhydrazone 4 | A549 (Lung) | 15.3 - 15.8 | Doxorubicin (10.3) | [21] |

| Cu(II) complex of hydrazide-hydrazone | KB, A431, Mia-Pa-Ca, MCF-7 | 1.5 - 55.4 | - | [15] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[22][23] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[24]

1. Cell Seeding:

- Harvest cancer cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well).[22][25]

- Incubate for 24 hours to allow for cell attachment.[22]

2. Compound Treatment:

- Prepare serial dilutions of the test hydrazide compound in the appropriate cell culture medium.

- Replace the existing medium in the wells with the medium containing the test compound dilutions. Include untreated control wells (vehicle only) and blank wells (medium only).

- Incubate for a specified period (e.g., 24, 48, or 72 hours).[23]

3. MTT Addition and Incubation:

- After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[22][25]

- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT into formazan crystals.[22][25]

4. Solubilization and Measurement:

- Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the purple formazan crystals.[22]

- Shake the plate for approximately 15 minutes to ensure complete dissolution.

- Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[22][24]

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the untreated control.

- Plot a dose-response curve and determine the IC₅₀ value.

Anti-inflammatory Activity

Hydrazide and hydrazone derivatives have demonstrated significant potential as anti-inflammatory agents.[26][27][28][29] Their mechanism often involves the modulation of key inflammatory pathways, such as the NF-κB signaling cascade.

Signaling Pathway: NF-κB Inhibition

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates inflammatory responses.[30][31] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.[32] Pro-inflammatory stimuli (e.g., cytokines like TNF-α) trigger a signaling cascade that activates the IκB kinase (IKK) complex.[33] IKK phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[32] This frees NF-κB to translocate to the nucleus, where it binds to DNA and induces the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[30][34] The anti-inflammatory effect of some hydrazides may be attributed to the inhibition of this pathway.

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard preclinical test for evaluating the acute anti-inflammatory activity of new compounds.

| Compound Type | Dose (mg/kg) | % Inhibition of Edema | Reference Compound (% Inhibition) | Ref. |

| N-pyrrolylcarbohydrazide (1) | 20 | Significant reduction | - | [26][35] |

| Pyrrole hydrazone derivative (1A) | 20 | Pronounced reduction | - | [26][35] |

| Nicotinic acid hydrazide (meta-NO₂) | 20 | 37.29 | Diclofenac (38.85) | [29] |

| Nicotinic acid hydrazide (ortho-NO₂) | 20 | 35.73 | Diclofenac (38.85) | [29] |

| Phthalic anhydride derivative (27h) | - | 64.0 | Diclofenac (68.0) | [29] |

| Phthalic anhydride derivative (27e) | - | 61.4 | Diclofenac (68.0) | [29] |

Experimental Protocol: Griess Assay for Nitric Oxide

Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammation. The Griess assay is a common method for indirectly measuring NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in biological samples like cell culture supernatants.[36][37]

1. Principle: The assay involves a two-step diazotization reaction. First, sulfanilamide converts nitrite into a diazonium salt in an acidic medium. Second, this salt couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound, which can be measured spectrophotometrically.[36][37]

2. Reagents:

- Griess Reagent I: 1% (w/v) sulfanilamide in 5% phosphoric acid.[36]

- Griess Reagent II: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.[36]

- Nitrite Standard: Sodium nitrite solution for generating a standard curve.

3. Procedure (for cell culture supernatant):

- Culture cells (e.g., macrophages) and stimulate with an inflammatory agent (like LPS) in the presence or absence of the test hydrazide compound.

- After incubation, collect the cell culture supernatant.

- Pipette 50 µL of supernatant and standards into a 96-well plate.

- Add 50 µL of Griess Reagent I to each well and incubate for 5-10 minutes at room temperature, protected from light.

- Add 50 µL of Griess Reagent II to each well and incubate for another 5-10 minutes.

- Measure the absorbance at 540 nm.[38]

4. Calculation:

- Generate a standard curve by plotting the absorbance of the nitrite standards versus their known concentrations.

- Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

Other Biological Activities

Beyond the major areas discussed, hydrazide derivatives have been investigated for a wide array of other pharmacological effects, highlighting their therapeutic versatility.[7][39][40]

-

Anticonvulsant Activity: Numerous hydrazone derivatives have been synthesized and evaluated in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with some compounds showing activity comparable to standard drugs like phenytoin.[41][42][43][44][45]

-

Antiviral and Antiprotozoal Activities: The hydrazide-hydrazone scaffold is present in several drugs with antimicrobial activity and has been explored for its potential against various viruses and protozoa.[3][5][6]

-

Analgesic and Antidepressant Effects: Studies have also reported on the analgesic and antidepressant properties of this class of compounds.[2][26][27]

Conclusion

Hydrazide and hydrazide-hydrazone derivatives are a cornerstone of modern medicinal chemistry, possessing an impressively broad and potent range of biological activities. Their proven efficacy in antimicrobial, anticancer, and anti-inflammatory applications, supported by well-defined mechanisms of action, underscores their value as privileged scaffolds in drug discovery. The quantitative data and detailed protocols provided in this guide serve as a practical resource for researchers aiming to design, synthesize, and evaluate the next generation of hydrazide-based therapeutic agents. Further exploration of structure-activity relationships and mechanistic pathways will continue to unlock the full potential of this remarkable class of compounds.

References

- 1. A systematic review on the synthesis and biological activity of hydrazide derivatives. [ipindexing.com]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones | Semantic Scholar [semanticscholar.org]

- 6. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity [mdpi.com]

- 7. impactfactor.org [impactfactor.org]

- 8. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 9. Isoniazid | PPT [slideshare.net]

- 10. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 11. Isoniazid - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

- 13. Hydrazides/hydrazones as antimicrobial and anticancer agents in the new millennium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. | Semantic Scholar [semanticscholar.org]

- 15. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 16. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Apoptosis - Wikipedia [en.wikipedia.org]

- 18. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. tandfonline.com [tandfonline.com]

- 22. benchchem.com [benchchem.com]

- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 25. atcc.org [atcc.org]

- 26. mdpi.com [mdpi.com]

- 27. Synthesis and Anti-Inflammatory Activity of Hydrazide-Hydrazones Bearing Anacardic Acid and 1,2,3-Triazole Ring Based Hybrids – Oriental Journal of Chemistry [orientjchem.org]

- 28. hygeiajournal.com [hygeiajournal.com]

- 29. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. NF-κB - Wikipedia [en.wikipedia.org]

- 33. purformhealth.com [purformhealth.com]

- 34. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 35. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. benchchem.com [benchchem.com]

- 37. mdpi.com [mdpi.com]

- 38. bio-protocol.org [bio-protocol.org]

- 39. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. benthamdirect.com [benthamdirect.com]

- 41. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. researchgate.net [researchgate.net]

- 43. rfppl.co.in [rfppl.co.in]

- 44. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 45. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclopropanecarbohydrazide Derivatives and Analogs for Drug Discovery Professionals

Abstract

Cyclopropanecarbohydrazide derivatives and their analogs represent a compelling class of compounds in modern medicinal chemistry. The incorporation of the rigid, three-membered cyclopropane ring imparts unique conformational constraints and metabolic stability, while the carbohydrazide moiety offers versatile opportunities for structural modification and hydrogen bonding interactions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. Detailed experimental protocols and quantitative structure-activity relationship data are presented to facilitate further research and development in this promising area of drug discovery.

Introduction

The cyclopropane motif is a highly valued structural element in drug design, known for its ability to enhance metabolic stability and binding affinity to biological targets.[1] When combined with a carbohydrazide functional group, the resulting this compound scaffold offers a unique three-dimensional structure that can mimic transition states of enzymatic reactions, making its derivatives potent enzyme inhibitors.[1] This guide explores the therapeutic potential of these compounds, summarizing key findings and providing practical methodologies for researchers, scientists, and drug development professionals.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process commencing with the formation of a cyclopropane ring, followed by the introduction and modification of the carbohydrazide functional group.

A generalized synthetic workflow is depicted below:

Caption: Generalized workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

This protocol outlines a common two-step process for the synthesis of the core cis-cyclopropane-1,2-dicarbohydrazide structure.[1]

Step 1: Synthesis of cis-Cyclopropane-1,2-dicarboxylic Acid

-

This step typically involves the cyclopropanation of maleic or fumaric acid derivatives. A variety of methods can be employed, including the Simmons-Smith reaction or diazomethane-mediated cyclopropanation.

Step 2: Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

-

To a solution of cis-cyclopropane-1,2-dicarboxylic acid in ethanol, add hydrazine hydrate.

-

Reflux the reaction mixture. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, cis-cyclopropane-1,2-dicarbohydrazide, will precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization or column chromatography.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Antimicrobial Activity

Several studies have explored the antibacterial and antifungal properties of this class of compounds. The introduction of various substituents on the carbohydrazide moiety has been shown to modulate the antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected this compound Analogs

| Compound ID | Substituent | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | P. aeruginosa (MIC in µg/mL) | C. albicans (MIC in µg/mL) | Reference |

| F5 | Aryl amide | 32 | 128 | >128 | 32 | [2] |

| F9 | Thiazole amide | 64 | 32 | >128 | 64 | [2] |

| F24 | Substituted Benzamide | - | - | - | 16 | [2] |

| F31 | Substituted Benzamide | - | 64 | >128 | - | [2] |

| F42 | Substituted Benzamide | - | - | - | 16 | [2] |

| F45 | Fatty amide | - | 64 | >128 | - | [2] |

| F53 | Thiazole amide | 64 | 128 | >128 | - | [2] |

| Note: "-" indicates data not reported in the cited source. |

Anticancer Activity

This compound analogs have emerged as promising candidates for anticancer drug development. Their mechanism of action often involves the disruption of cellular processes crucial for cancer cell proliferation and survival, such as tubulin polymerization and cell cycle progression.

Table 2: In Vitro Anticancer Activity (IC50 in µM) of Selected Hydrazide and Cyclopropane Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Tetracaine Hydrazide-Hydrazone (2m) | Colo-205 (Colon) | 20.5 | [3][4] |

| Tetracaine Hydrazide-Hydrazone (2s) | HepG2 (Liver) | 20.8 | [3][4] |

| Pyrrole Hydrazone (1C) | SH-4 (Melanoma) | 44.63 | [5] |

| Spiro-fused [3-Azabicyclo[3.1.0]hexane]oxindole (4) | Jurkat (Leukemia) | 2-10 | [6] |

| Indole-Aryl-Amide (5) | HT29 (Colon) | <10 | [7] |

| Chalcone Derivative (a14) | HepG2 (Liver) | 38.33 | [8] |

| Pyrimidine-Tethered Chalcone (B-4) | MCF-7 (Breast) | 6.70 | [9] |

| Pyrimidine-Tethered Chalcone (B-4) | A549 (Lung) | 20.49 | [9] |

Enzyme Inhibition

The rigid cyclopropane scaffold can mimic the transition state of enzymatic reactions, leading to potent enzyme inhibition. A key target for cyclopropane derivatives is O-acetylserine sulfhydrylase (OASS), an enzyme essential for cysteine biosynthesis in bacteria and plants but absent in mammals, making it an attractive target for novel antibiotics.[10][11]

Table 3: Inhibitory Activity of Cyclopropane Derivatives against O-acetylserine sulfhydrylase (OASS)

| Compound Type | Target | Activity | Reference |

| trans-2-substituted-cyclopropane-1-carboxylic acids | HiOASS-A | Kdiss in low µM range | [10] |

| Cyclopropane-carboxylic acid scaffold | StOASS-A & StOASS-B | Nanomolar range | [11] |

Mechanism of Action

Anticancer Mechanism: A Multi-faceted Approach

The anticancer activity of this compound derivatives and their analogs is often attributed to their ability to interfere with critical cellular processes, including tubulin polymerization, cell cycle progression, and the induction of apoptosis.

Caption: Proposed anticancer mechanism of action for this compound derivatives.

These compounds can inhibit tubulin polymerization, leading to microtubule disruption, which in turn triggers cell cycle arrest, primarily at the G2/M or S phase.[5][12] This disruption of the cell cycle can subsequently activate the intrinsic apoptotic pathway, characterized by the modulation of Bcl-2 family proteins and the activation of caspases, ultimately leading to programmed cell death.[8][13][14]

Antimicrobial Mechanism: Targeting Essential Enzymes

As previously mentioned, a primary antimicrobial mechanism involves the inhibition of O-acetylserine sulfhydrylase (OASS), a crucial enzyme in the cysteine biosynthesis pathway of bacteria.

Caption: Inhibition of O-acetylserine sulfhydrylase (OASS) by cyclopropane derivatives.

By inhibiting OASS, these compounds disrupt the synthesis of cysteine, an essential amino acid for bacterial survival, leading to bacteriostatic or bactericidal effects.

Detailed Experimental Protocols

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Materials: Prepare sterile Mueller-Hinton broth (MHB), 96-well microtiter plates, and a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB directly in the wells of the 96-well plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria with a known antibiotic), negative (bacteria in broth), and sterility (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: O-acetylserine sulfhydrylase (OASS) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against OASS.

-

Reagents and Buffers: Prepare a suitable buffer (e.g., 100 mM HEPES-NaOH, pH 7.5), O-acetylserine (OAS), sodium sulfide (Na₂S), and the purified OASS enzyme.

-

Enzyme Reaction: In a microplate well or cuvette, combine the buffer, OASS enzyme, and the test compound at various concentrations. Incubate for a predetermined time to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding OAS and Na₂S.

-

Detection: The formation of cysteine can be monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength, or through derivatization of the formed cysteine with a fluorescent probe.

-

Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound derivatives and their analogs constitute a promising class of molecules with significant potential in drug discovery. Their unique structural features contribute to a diverse range of biological activities, including potent antimicrobial and anticancer effects. The mechanisms of action, often involving the inhibition of essential enzymes or the disruption of key cellular processes, provide a solid foundation for rational drug design. The synthetic routes and experimental protocols detailed in this guide offer a practical framework for the further exploration and optimization of these compounds as novel therapeutic agents. Future research should focus on expanding the structure-activity relationship studies, elucidating detailed molecular mechanisms, and evaluating the in vivo efficacy and safety of lead candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The pyrrolizidine alkaloid lasiocarpine impairs cell cycle progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Cyclopropanecarbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclopropanecarbohydrazide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from spectral data of analogous structures, including cyclopropane, cyclopropanecarboxylic acid, and other carbohydrazide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.8 - 1.0 | Multiplet | 4H | CH₂ (cyclopropyl) |

| ~ 1.2 - 1.4 | Multiplet | 1H | CH (cyclopropyl) |

| ~ 4.2 (broad) | Singlet | 2H | NH₂ |

| ~ 7.5 (broad) | Singlet | 1H | NH |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 10 - 15 | CH₂ (cyclopropyl) |

| ~ 15 - 20 | CH (cyclopropyl) |

| ~ 175 - 180 | C=O (hydrazide) |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Strong, Broad | N-H stretching (NH₂) |

| 3200 - 3050 | Medium | N-H stretching (NH) |

| 3100 - 3000 | Medium | C-H stretching (cyclopropyl) |

| 1680 - 1640 | Strong | C=O stretching (Amide I) |

| 1650 - 1580 | Medium | N-H bending (Amide II) |

| ~ 1450 | Medium | CH₂ scissoring |

| ~ 1020 | Medium | Cyclopropyl ring breathing |

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 100 | [M]⁺ (Molecular Ion) |

| 69 | [M - NHNH₂]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.

-

Instrument Setup:

-

Tune and match the probe for the respective nuclei (¹H and ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H spectrum.

-

Typical parameters: pulse angle of 30-45°, spectral width of 10-15 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent signal.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is typically an average of 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Introduction:

-

If using GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Inject the solution into the GC, where the compound is separated and then introduced into the mass spectrometer.

-

Alternatively, for direct infusion, dissolve the sample and introduce it directly into the ion source.

-

-

Ionization:

-

In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide on the Solubility and Stability of Cyclopropanecarbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopropanecarbohydrazide, a molecule incorporating a strained cyclopropyl ring and a reactive hydrazide moiety, presents a unique profile for investigation in drug discovery and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, pharmacokinetic assessment, and ensuring therapeutic efficacy and safety. This guide outlines a systematic approach to comprehensively characterize the solubility and stability of this compound, drawing upon established analytical techniques and regulatory guidelines. It provides proposed experimental protocols, data presentation formats, and predictive insights into its degradation pathways.

Physicochemical Properties

While experimental data is limited, some physical and chemical properties of this compound have been reported or predicted.

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O | PubChem[1] |

| Molecular Weight | 100.12 g/mol | PubChem[1] |

| Melting Point | 98-99 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 283.0 ± 7.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.244 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 13.46 ± 0.20 | ChemicalBook[2] |

Solubility Characterization

A comprehensive understanding of the solubility of this compound in various media is critical for developing viable formulations. The following sections outline a proposed experimental plan to determine its solubility profile.

Proposed Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[3][4][5][6]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents at different temperatures.

Materials:

-

This compound (purity >99%)

-

Solvents: Purified water, 0.1 M HCl, pH 4.5 acetate buffer, pH 7.4 phosphate buffer, pH 9.0 borate buffer, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO).

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a series of vials containing a known volume of each solvent.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method.

Proposed Data Presentation: Solubility Data

The results of the solubility studies should be tabulated for clear comparison.

Table 1: Equilibrium Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | ||

| 37 | |||

| 0.1 M HCl | 25 | ||

| 37 | |||

| pH 4.5 Acetate Buffer | 25 | ||

| 37 | |||

| pH 7.4 Phosphate Buffer | 25 | ||

| 37 | |||

| pH 9.0 Borate Buffer | 25 | ||

| 37 | |||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 |

Visualization of the Proposed Solubility Workflow

Caption: Proposed workflow for the shake-flask solubility determination of this compound.

Stability Characterization

Assessing the stability of this compound is crucial to determine its shelf-life and identify potential degradation products. Forced degradation studies are recommended to understand its intrinsic stability.[7][8][9][10][11]

Proposed Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.[7][12][13][14]

Materials:

-